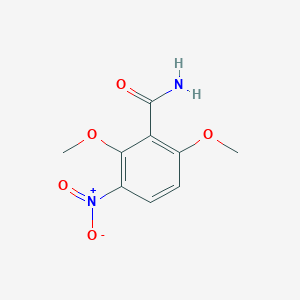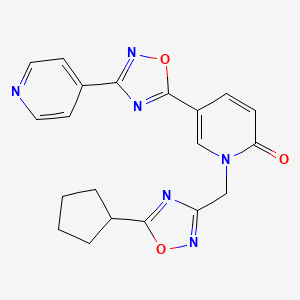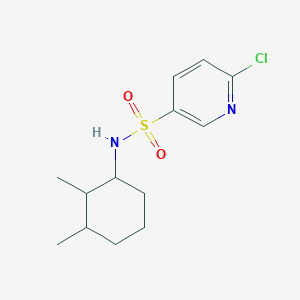![molecular formula C17H20ClN3O2S B2448918 6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215399-42-0](/img/structure/B2448918.png)
6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a type of benzamido derivative . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group. They are used in a wide range of applications, including scientific research .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via esterification, cyanation, cyclization, and aminolysis reactions . These methods involve the reaction of various substrates under specific conditions to form the desired compound .Scientific Research Applications
Antimycobacterial Applications
Antimycobacterial Tetrahydrothieno[2,3-c]pyridine-3-carboxamides : A study developed twenty derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for antimycobacterial applications. These compounds were evaluated for their activity against Mycobacterium tuberculosis and for cytotoxicity. Among them, certain derivatives exhibited significant antimicrobial activity, suggesting their potential in tuberculosis treatment (Nallangi et al., 2014).
Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors : Another study focused on the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. This research identified compounds with significant inhibitory activity, highlighting their therapeutic potential against tuberculosis (Samala et al., 2014).
Antibacterial and Antifungal Applications
Antibacterial Activity of Tetrahydrothieno[2,3-c]pyridine-3-carboxamide Analogues : A series of analogues were synthesized and tested for their antibacterial activity against various bacterial strains. These compounds showed potential as effective antibacterial agents (Doshi et al., 2015).
Synthesis and Antimicrobial Activity of Pyrano[2,3-c]pyridine Carboxamides : Novel compounds were prepared and demonstrated significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Zhuravel et al., 2005).
Anticonvulsant and Neuroprotective Applications
- Anticonvulsant Activities of Tetrahydrothieno[3,3-c]pyridines : Research on novel tetrahydrothieno[3,2-c]pyridines evaluated their anticonvulsant activity against seizures in mice. This study found significant anticonvulsant properties in some compounds, suggesting their potential in treating neurological disorders (Ohkubo et al., 1996).
Anticancer Applications
- Antitubulin Agents with Tetrahydrothieno[2,3-c]pyridine Scaffold : A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine structure, evaluated for their antiproliferative activity against cancer cell lines. Certain derivatives were identified as potent antiproliferative agents, highlighting their potential in cancer therapy (Romagnoli et al., 2020).
properties
IUPAC Name |
6-methyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-3-5-11(6-4-10)16(22)19-17-14(15(18)21)12-7-8-20(2)9-13(12)23-17;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBKBJJUWVMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)
![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)



![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)